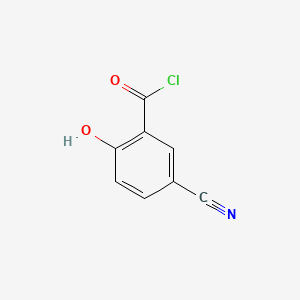
4-Bromophenylalaninhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenylalanine hydrochloride is an organic compound that contains a phenylalanine group with a bromine atom attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties. The molecular formula of 4-Bromophenylalanine hydrochloride is C9H11BrClNO2 .
Wissenschaftliche Forschungsanwendungen
4-Bromophenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying protein structure and function by incorporating it into peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenylalanine hydrochloride typically involves the bromination of phenylalanine. One common method includes the use of bromine in an aqueous solution to achieve the bromination of the phenylalanine molecule. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of 4-Bromophenylalanine hydrochloride may involve more efficient and scalable methods. One such method includes the diazotization of 4-bromoaniline followed by a Sandmeyer reaction to introduce the phenylalanine moiety. The final product is then purified and converted to its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromophenylalanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups in the phenylalanine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction of the carboxyl group can yield alcohol derivatives.
Wirkmechanismus
The mechanism of action of 4-Bromophenylalanine hydrochloride involves its incorporation into peptides and proteins, where it can affect their structure and function. The bromine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the overall conformation of the molecules. Additionally, the compound can act as a precursor for the synthesis of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
4-Iodophenylalanine: Similar to 4-Bromophenylalanine hydrochloride but with an iodine atom instead of bromine.
4-Chlorophenylalanine: Contains a chlorine atom instead of bromine.
4-Fluorophenylalanine: Contains a fluorine atom instead of bromine.
Uniqueness: 4-Bromophenylalanine hydrochloride is unique due to the specific properties imparted by the bromine atom, such as its size and electronegativity, which can influence the reactivity and interactions of the compound. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMPXZZFAPLFZ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/new.no-structure.jpg)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)


![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)




![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

